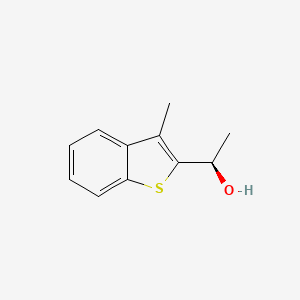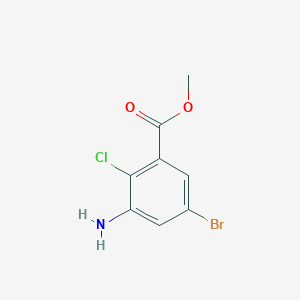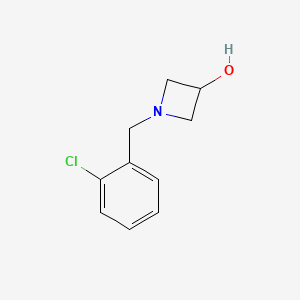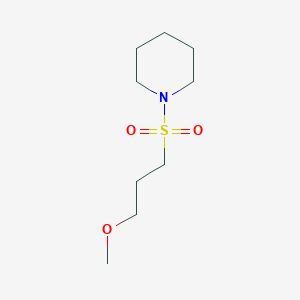
1-(3-Methoxypropanesulfonyl)piperidine
Vue d'ensemble
Description
1-(3-Methoxypropanesulfonyl)piperidine (MPSP) is a chemical compound that has been used in a variety of scientific research applications. It is a white, crystalline solid with a molecular weight of 236.3 g/mol and a melting point of 108-109°C. MPSP has a wide range of applications in organic synthesis, biochemistry, and pharmacology. It is a versatile reagent that can be used in the synthesis of a variety of organic compounds, and has been used in the production of drugs, pesticides, and other chemicals.
Applications De Recherche Scientifique
Corrosion Inhibition
- Quantum Chemical and Molecular Dynamic Simulation Studies for Corrosion Inhibition : A study explored the adsorption and corrosion inhibition properties of certain piperidine derivatives, including (1-(5-fluoro-2-(methylthio) pyrimidine-4-yl) piperidine-4-yl)-3-methoxybenzenesulfonamide, on iron corrosion. Quantum chemical calculations and molecular dynamics simulations were conducted to understand their inhibition efficiencies, suggesting potential applications in corrosion protection. The adsorption behavior on metal surfaces indicates their effectiveness as corrosion inhibitors (Kaya et al., 2016).
Antimicrobial and Antitumor Applications
Enhanced Photodynamic Antimicrobial Activity : A study on the photodynamic antimicrobial activity of surface-modified silica nanoparticles (SiNPs) doped with zinc(II) phthalocyanines revealed the incorporation of 1-(2-Methoxyethyl)piperidine substituted Zn phthalocyanine complex. This complex showed significant log reduction values towards Staphylococcus aureus, highlighting its potential in antimicrobial applications (Magadla & Nyokong, 2020).
Piperine as a Phytochemical Potentiator : Research on piperine, a derivative of piperidine, showed its ability to enhance the efficacy of ciprofloxacin against Staphylococcus aureus, including drug-resistant strains. By inhibiting bacterial efflux pumps, piperine significantly reduced the minimum inhibitory concentrations (MICs) of ciprofloxacin, suggesting its role in combating antibiotic resistance (Khan et al., 2006).
Pharmaceutical Synthesis and Drug Development
Synthesis of Piperidines and Related Compounds : A study provided a new route to synthesize piperidines, pyrrolizidines, indolizidines, and quinolizidines through the cyclization of acetylenic sulfones with beta and gamma-chloroamines. This method has implications for the development of new pharmaceuticals, showcasing the versatility of piperidine-based compounds in medicinal chemistry (Back & Nakajima, 2000).
Selective Killing of Bacterial Persisters : Another study identified a compound, 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate (C10), that selectively kills bacterial persisters resistant to antibiotics without affecting normal cells. This discovery opens new avenues for tackling persistent bacterial infections (Kim et al., 2011).
Propriétés
IUPAC Name |
1-(3-methoxypropylsulfonyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3S/c1-13-8-5-9-14(11,12)10-6-3-2-4-7-10/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHFFVUVWGRARX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCS(=O)(=O)N1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxypropanesulfonyl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





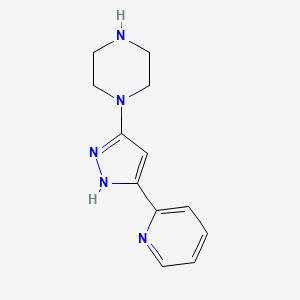

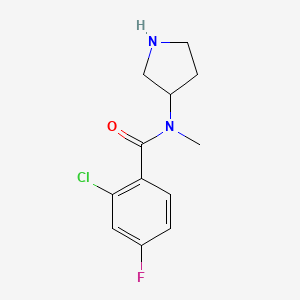
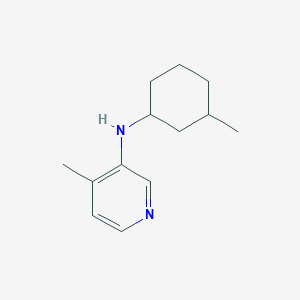
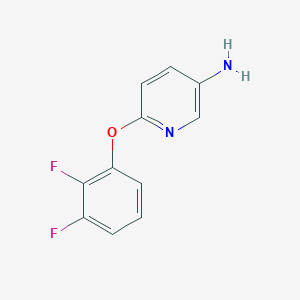
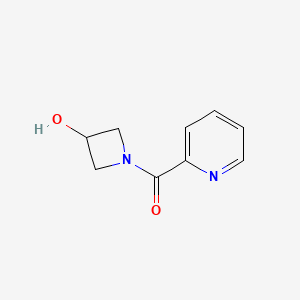
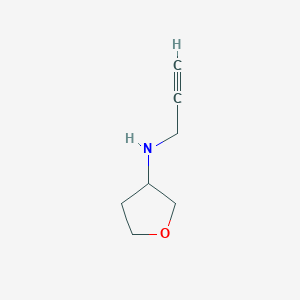
![(1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol](/img/structure/B1428903.png)
